molecular formula C18H40ClP B14642896 Tributyl(hexyl)phosphanium chloride CAS No. 56375-76-9

Tributyl(hexyl)phosphanium chloride

Cat. No.: B14642896
CAS No.: 56375-76-9
M. Wt: 322.9 g/mol
InChI Key: AEMACIJBXGZKLE-UHFFFAOYSA-M
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Description

Tributyl(hexyl)phosphanium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups, one hexyl group, and a chloride counterion. Quaternary phosphonium salts are widely used in industrial applications, including as phase-transfer catalysts, ionic liquids, and antimicrobial agents, due to their thermal stability and tunable solubility .

Properties

CAS No.

56375-76-9

Molecular Formula

C18H40ClP

Molecular Weight

322.9 g/mol

IUPAC Name

tributyl(hexyl)phosphanium;chloride

InChI

InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

AEMACIJBXGZKLE-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Tributyl(hexyl)phosphine oxide.

    Reduction: Tributyl(hexyl)phosphine.

    Substitution: Various phosphonium salts depending on the substituent introduced.

Scientific Research Applications

Tributyl(hexyl)phosphonium chloride is a quaternary phosphonium salt (QPS) that has a variety of applications, particularly in scientific research. It is important to note that, according to one source, this chemical is intended for research purposes only and not for human therapeutic or veterinary applications.

Decontamination
Tributyl(hexyl)phosphonium chloride can be used in methods for purifying biomass-derived pyrolysis oil . It is one of several phosphonium ionic liquids that can be used to deoxygenate biomass-derived pyrolysis oil . Further, ionic liquids, including phosphonium ionic liquids, can remove nitrogen compounds, metals, and phenolic compounds .

Antimicrobial applications
Quaternary phosphonium salts (QPSs), including tributyl(hexyl)phosphonium chloride, have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties . QPSs have been tested against Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungi Candida albicans and Trichophyton mentagrophytes . Research indicates that the length of the alkyl substituent is responsible for the antimicrobial properties of phosphonium ionic liquids (PILs) .

Mechanism of Action

The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Tributyl-tetradecylphosphonium chloride is stored at 4°C to maintain stability, suggesting that analogs like this compound may require similar handling .
  • Tributyl phosphate is classified as non-hazardous under DOT guidelines but requires careful handling due to moderate chronic toxicity risks .

Biological Activity

Tributyl(hexyl)phosphanium chloride (TTPC) is a quaternary phosphonium compound that has gained attention for its diverse biological activities. This article explores its antimicrobial properties, cytotoxicity, and potential applications in various fields, supported by data from recent studies.

Overview of this compound

TTPC is characterized as a quaternary phosphonium salt, which is part of a broader class of compounds known for their antimicrobial and antifungal properties. Its structure allows it to interact with biological membranes, making it a candidate for various applications in medicine and agriculture.

Antimicrobial Activity

TTPC has shown significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study reported that TTPC exhibited high activity against Staphylococcus aureus , Bacillus cereus , and Escherichia coli , with minimal inhibitory concentrations (MICs) indicating potent efficacy against these pathogens .
    • Comparative studies with other phosphonium salts revealed that TTPC had superior activity against methicillin-resistant strains of S. aureus (MRSA), highlighting its potential as an effective biocide .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of TTPC were evaluated using normal liver cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential pharmaceutical applications .
    • In acute toxicity studies, TTPC was classified as having low acute oral toxicity (LD50 = 611 mg/kg) but was found to be corrosive to the eyes, necessitating careful handling .
  • Environmental Impact :
    • TTPC has been assessed for its ecological effects, particularly as an algicide and bactericide in agricultural settings. Risk assessments suggest that while it is effective in controlling harmful microorganisms, it poses certain risks to non-target species if misused .

Summary of Biological Activity Data

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow cytotoxicity in normal human cells
Acute Oral ToxicityLD50 = 611 mg/kg; low acute toxicity
Eye CorrosivityHighly irritating and corrosive

The antimicrobial mechanism of TTPC involves the disruption of microbial cell membranes due to its cationic nature. This disrupts the integrity of the membrane, leading to leakage of cellular contents and eventual cell death. Additionally, the hydrophobic interactions facilitated by the alkyl chains enhance its ability to penetrate lipid membranes, further contributing to its efficacy against various pathogens .

Q & A

Q. Advanced

  • Solvent Selection : Pair with immiscible organic solvents (e.g., toluene) and aqueous phases to enhance interfacial catalysis.
  • Concentration Ratios : Maintain a 5–10 mol% catalyst loading relative to substrates, balancing cost and efficiency.
  • Temperature Control : Operate below 80°C to prevent thermal decomposition (verified via TGA).
  • Stirring Efficiency : Use high-shear mixing (≥1000 rpm) to maximize interfacial surface area.
    Biphasic systems enable catalyst recovery (>90% via phase separation), reducing leaching .

How does the chloride ion influence interactions with transition metal complexes in catalysis?

Advanced
The chloride counterion can act as a weak ligand, modulating metal complex stability. For example, in palladium-catalyzed cross-coupling, chloride may displace stronger ligands (e.g., PPh₃), altering reaction pathways. Spectroscopic studies (e.g., UV-Vis, X-ray crystallography) reveal coordination patterns. Competitive experiments with bromide or tetrafluoroborate salts show reduced activity, highlighting chloride’s role in stabilizing active species .

How can contradictions in solvation dynamics studies be resolved?

Q. Advanced

  • Dielectric Spectroscopy : Compare dielectric relaxation times in polar (acetonitrile) vs. non-polar (hexane) solvents.
  • Molecular Dynamics (MD) Simulations : Model cation-anion interactions and solvent ordering.
  • Solubility Studies : Use Hansen solubility parameters to correlate with experimental solubility data.
    Contradictions often arise from solvent purity or measurement techniques; replicate studies under controlled humidity (<10 ppm H₂O) are critical .

What protocols ensure stability during handling and storage?

Q. Basic

  • Storage : Keep in amber glass under argon at –20°C to prevent hydrolysis.
  • Handling : Use gloveboxes (O₂ <1 ppm, H₂O <10 ppm) for sensitive reactions.
  • Compatibility : Avoid polypropylene containers due to chloride-induced corrosion; use PTFE or glass instead .

How to design experiments investigating electrochemical behavior in ionic liquid electrolytes?

Q. Advanced

  • Cyclic Voltammetry : Use a three-electrode cell (Pt working electrode) to study redox windows (typically –2.0 to +2.0 V vs. Ag/AgCl).
  • Impedance Spectroscopy : Measure ionic conductivity (10⁻³–10⁻² S/cm) across temperatures (25–100°C).
  • Electrolyte Composition : Blend with LiTFSI to enhance lithium-ion mobility while maintaining low volatility .

What are key considerations for preparing standard solutions for quantitative analysis?

Q. Basic

  • Solvent Selection : Use dry acetonitrile (H₂O <50 ppm) to prevent hydrolysis.
  • Weighing Accuracy : Employ microbalances (±0.01 mg) for dilute solutions (<1 mM).
  • Volumetric Calibration : Validate glassware at 20°C to ensure precision.
    Reference USP protocols for analogous phosphonium salts (e.g., mobile phase preparation in chromatographic assays) .

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